molecular formula C7H8NNaO3 B12728019 Allomethadione sodium CAS No. 6058-46-4

Allomethadione sodium

Cat. No.: B12728019
CAS No.: 6058-46-4
M. Wt: 177.13 g/mol
InChI Key: QXGBKVKAWTZKOL-UHFFFAOYSA-N
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Description

Allomethadione sodium is a chemical compound with the molecular formula C7H9NO3Na. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allomethadione sodium typically involves the reaction of 5-methyloxazolidine-2,4-dione with sodium. The dry sodium salt of 5-methyloxazolidine-2,4-dione is obtained from a mixture of sodium, ethanol, urea, and ethyl lactate. This mixture is then suspended in dry benzene, and allyl bromide is added. The reaction mixture is boiled under reflux for about 20 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of industrial-grade reagents and solvents is common to achieve the desired quality.

Chemical Reactions Analysis

Acid-Base Reactions

As a sodium salt, allomethadione sodium reacts with strong acids (e.g., HCl, H₂SO₄) to regenerate the parent acid (allomethadione) and form corresponding sodium salts:

C₇H₈NNaO₃+HClC₇H₉NO₃+NaCl\text{C₇H₈NNaO₃} + \text{HCl} \rightarrow \text{C₇H₉NO₃} + \text{NaCl}

This reaction is typical of carboxylate or enolate salts .

Coordination Chemistry

The sodium ion may participate in ligand-exchange reactions with transition metals. For example, in aqueous solutions:

C₇H₈NNaO₃+M²⁺C₇H₈NMO₃+2Na⁺\text{C₇H₈NNaO₃} + \text{M²⁺} \rightarrow \text{C₇H₈NMO₃} + 2\text{Na⁺}

where M represents divalent metals like Ca²⁺ or Mg²⁺ .

Hydrolysis

In aqueous environments, the compound likely undergoes hydrolysis, especially under acidic or alkaline conditions. The sodium ion stabilizes the conjugate base, but prolonged exposure to moisture may degrade the diketone structure .

Nucleophilic Substitution

The enolate ion (from the deprotonated diketone) can act as a nucleophile in alkylation or acylation reactions:

C₇H₈NNaO₃+R-XC₇H₈N(O₃)R+NaX\text{C₇H₈NNaO₃} + \text{R-X} \rightarrow \text{C₇H₈N(O₃)R} + \text{NaX}

where R-X is an alkyl/aryl halide .

Oxidation-Reduction

The diketone moiety may undergo redox reactions. For instance, reduction with LiAlH₄ could yield diols, though sodium’s presence might complicate such pathways due to its high reducing power .

Thermal Decomposition

At elevated temperatures (>200°C), this compound likely decomposes to release CO₂ and form sodium carbonate or oxides:

C₇H₈NNaO₃ΔNa₂CO₃+volatile organic products\text{C₇H₈NNaO₃} \xrightarrow{\Delta} \text{Na₂CO₃} + \text{volatile organic products}

This aligns with thermal behavior of sodium carboxylates .

Research Gaps and Opportunities

Current literature lacks detailed kinetic or mechanistic studies on this compound. Future work could explore:

  • Spectroscopic Characterization : IR/NMR studies to confirm reactive sites.

  • Catalytic Applications : Use in organic synthesis as a base or nucleophile.

  • Biological Reactivity : Interactions with biomolecules (e.g., proteins).

Citations :

Scientific Research Applications

Allomethadione sodium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allomethadione sodium involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Aloxidone
  • Malazol
  • Malidone

Uniqueness

Allomethadione sodium is unique due to its specific structure and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

6058-46-4

Molecular Formula

C7H8NNaO3

Molecular Weight

177.13 g/mol

IUPAC Name

sodium;5-methyl-3-prop-2-enyl-1,3-oxazolidin-5-ide-2,4-dione

InChI

InChI=1S/C7H8NO3.Na/c1-3-4-8-6(9)5(2)11-7(8)10;/h3H,1,4H2,2H3;/q-1;+1

InChI Key

QXGBKVKAWTZKOL-UHFFFAOYSA-N

Canonical SMILES

C[C-]1C(=O)N(C(=O)O1)CC=C.[Na+]

Origin of Product

United States

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